3-(3-Bromobenzyl)pyrrolidin-3-ol
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Overview
Description
3-(3-Bromobenzyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a 3-bromobenzyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromobenzyl)pyrrolidin-3-ol typically involves the reaction of pyrrolidine with 3-bromobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The hydroxyl group can be introduced through subsequent oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromobenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrogen-substituted compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromobenzyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The bromobenzyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromobenzyl)pyrrolidin-3-ol: Similar structure but with the bromine atom at the 4-position of the benzyl group.
3-(3-Chlorobenzyl)pyrrolidin-3-ol: Similar structure but with a chlorine atom instead of bromine.
3-(3-Methylbenzyl)pyrrolidin-3-ol: Similar structure but with a methyl group instead of bromine.
Uniqueness
3-(3-Bromobenzyl)pyrrolidin-3-ol is unique due to the presence of the bromine atom at the 3-position of the benzyl group, which can influence its reactivity and interactions with other molecules. This specific substitution pattern can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H14BrNO |
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Molecular Weight |
256.14 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-2-9(6-10)7-11(14)4-5-13-8-11/h1-3,6,13-14H,4-5,7-8H2 |
InChI Key |
MVUIBMWVCDGFGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
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